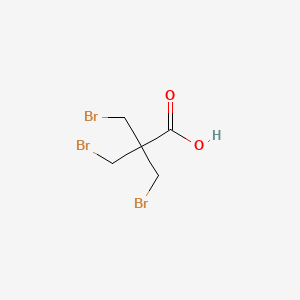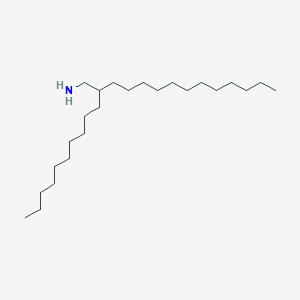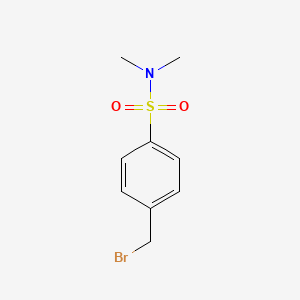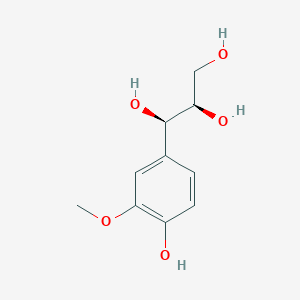
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride (CAS: 58105-91-2) is a compound with the molecular formula C12H36Cl6N6 . It is also known by other names such as Hexacyclen Hexahydrochloride . It is used as a pharmaceutical intermediate and a urinary calculus solubilizer .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 477.2 g/mol, and it has 12 hydrogen bond donors and 6 hydrogen bond acceptors . It has a topological polar surface area of 72.2 Ų . The compound is solid at 20 degrees Celsius .Applications De Recherche Scientifique
Nitrogen-Donor Ligands [Catalysis]
Hexacyclen Hexahydrochloride is used as a nitrogen-donor ligand in catalysis . Ligands are ions or molecules that donate a pair of electrons to a central atom to form a coordinate covalent bond. In this case, Hexacyclen Hexahydrochloride, being a nitrogen analog of 18-crown-6, can donate electrons from its nitrogen atoms, making it useful in various catalytic processes .
Synthetic Reagents
This compound is used as a synthetic reagent . Synthetic reagents are substances or compounds that are used in chemical reactions to synthesize other compounds. The properties of Hexacyclen Hexahydrochloride make it suitable for use in a variety of chemical syntheses .
Chelation/Complexation Compounds
Hexacyclen Hexahydrochloride is used in the formation of chelates or complex compounds . Chelates are compounds in which a central metal atom is bonded to a large molecule, called a ligand, in a cyclic or ring structure. Hexacyclen Hexahydrochloride, with its multiple nitrogen atoms, can form these ring structures with various metal ions .
Supramolecular Host Materials
This compound is used in the creation of supramolecular host materials . These are materials that can host other molecules within their structure. The ability of Hexacyclen Hexahydrochloride to form complex structures makes it suitable for this application .
Urinary Calculus Solubilizer
Interestingly, Hexacyclen Hexahydrochloride is also used as a urinary calculus solubilizer . This means it is used in the treatment of kidney stones or urinary calculi. It helps to dissolve the stones, making them easier to pass .
Safety and Hazards
Mécanisme D'action
Target of Action
Hexacyclen Hexahydrochloride, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride, primarily targets metal ions . It is commonly used as a chelating agent in chemistry and biochemistry due to its ability to bind these ions .
Mode of Action
The compound interacts with its targets by selectively binding metal ions in proteins or enzymes . This interaction allows researchers to study the structure and function of these proteins or enzymes .
Result of Action
The molecular and cellular effects of Hexacyclen Hexahydrochloride’s action largely depend on the specific metal ions it binds to and the biological context. For instance, by binding to metal ions in certain enzymes, it could inhibit or alter the function of these enzymes .
Action Environment
The action, efficacy, and stability of Hexacyclen Hexahydrochloride can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions in the environment could affect its chelating activity. Moreover, factors such as pH and temperature could potentially influence its stability and activity .
Propriétés
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;hexahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOJYBVPYIMAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl6N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507632 |
Source


|
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride | |
CAS RN |
58105-91-2 |
Source


|
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)











![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)
